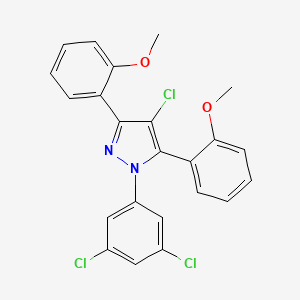![molecular formula C18H15N5OS B10930268 4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10930268.png)
4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N~5~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiadiazole ring, and a naphthylmethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~5~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe thiadiazole ring is then formed through a cyclization reaction involving sulfur and nitrogen-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~5~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions may introduce various functional groups into the molecule .
Scientific Research Applications
4-METHYL-N~5~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-METHYL-N~5~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Shares the naphthylmethyl group but lacks the pyrazole and thiadiazole rings.
1-(1-Naphthylmethyl)piperazine: Contains the naphthylmethyl group and a piperazine ring instead of the pyrazole and thiadiazole rings
Uniqueness
4-METHYL-N~5~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C18H15N5OS |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-methyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5OS/c1-12-17(25-22-21-12)18(24)20-15-9-19-23(11-15)10-14-7-4-6-13-5-2-3-8-16(13)14/h2-9,11H,10H2,1H3,(H,20,24) |
InChI Key |
FFVQMYAGSHUJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN(N=C2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10930186.png)
![N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B10930188.png)
![1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10930189.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10930195.png)
![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10930202.png)
![3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10930208.png)

![1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10930219.png)
![N-(1-ethyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930221.png)
![Ethyl [(4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)amino](oxo)acetate](/img/structure/B10930223.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930235.png)
![1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10930244.png)
![N-(5-chloropyridin-2-yl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10930251.png)
![N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930266.png)
